ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS No.: 397290-70-9
Cat. No.: VC21481583
Molecular Formula: C19H19ClN2O5S
Molecular Weight: 422.9g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - 397290-70-9](/images/no_structure.jpg)
Specification
CAS No. | 397290-70-9 |
---|---|
Molecular Formula | C19H19ClN2O5S |
Molecular Weight | 422.9g/mol |
IUPAC Name | ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C19H19ClN2O5S/c1-2-27-19(24)16-12-6-4-3-5-7-15(12)28-18(16)21-17(23)13-10-11(20)8-9-14(13)22(25)26/h8-10H,2-7H2,1H3,(H,21,23) |
Standard InChI Key | DWDOCAGDBHLVMJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Introduction
Property | Value |
---|---|
Molecular Formula | C19H19ClN2O5S |
Molecular Weight | 422.9 g/mol |
IUPAC Name | ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C19H19ClN2O5S/c1-2-27-19(24)16-12-6-4-3-5-7-15(12)28-18(16)21-17(23)13-10-11(20)8-9-14(13)22(25)26/h8-10H,2-7H2,1H3,(H,21,23) |
Standard InChIKey | DWDOCAGDBHLVMJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C=CC(=C3)Cl)N+[O-] |
The molecular structure integrates multiple functional groups including an ester (ethyl carboxylate), an amide (benzamido), a nitro group, and a chloro substituent. The presence of these groups contributes to the compound's polarity profile and potential interactions with biological targets.
Synthesis Pathways
The synthesis of ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
General Synthetic Approach
The synthesis pathway generally follows these key steps:
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Formation of the amide linkage: This critical step involves the coupling of 5-chloro-2-nitrobenzoic acid with an appropriate amine to form the amide bond. This reaction typically requires activation of the carboxylic acid group to enhance its reactivity.
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Cyclization reactions: Construction of the cyclohepta[b]thiophene core structure involves a series of cyclization reactions to establish the fused ring system. This process requires precise control of reaction conditions to ensure the correct stereochemistry and regioselectivity.
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Esterification: Introduction of the ethyl carboxylate group at the appropriate position of the thiophene ring. This may involve either direct esterification of a carboxylic acid precursor or incorporation of the ester functionality earlier in the synthetic sequence.
Reaction Mechanisms
The coupling reaction to form the amide bond typically proceeds through nucleophilic acyl substitution. The carboxylic acid is first activated, often using coupling reagents such as carbodiimides (e.g., DCC or EDC) or acid chloride formation, followed by reaction with the amino group of the cyclohepta[b]thiophene component . The presence of the nitro group in the 5-chloro-2-nitrobenzoic acid influences the reactivity of this coupling step due to its electron-withdrawing properties .
Structural Relationship to Bioactivity
Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate belongs to a class of compounds that have demonstrated significant biological activities, particularly in the realm of anti-cancer research. The structural features of this compound contribute directly to its bioactivity profile.
Structure-Activity Relationships
The cyclohepta[b]thiophene scaffold represents a pharmacologically relevant core structure that has been associated with various biological activities, particularly antiproliferative effects against cancer cell lines . Research on similar compounds has shown that the specific substitution pattern around this core significantly influences the potency and selectivity of biological activity.
The 5-chloro-2-nitrobenzamido group plays a crucial role in the compound's interaction with biological targets. The nitro group can undergo bioreduction within biological systems, producing reactive intermediates that may disrupt cellular processes. This mechanism is particularly relevant in the context of potential antimicrobial and anticancer activities. The chloro substituent at position 5 of the benzamido group enhances the compound's lipophilicity and may contribute to improved cellular penetration.
Mechanism of Action
The potential anticancer properties of ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may be related to its structural similarity to other cyclohepta[b]thiophene derivatives that have demonstrated antiproliferative effects. For example, a study on related compounds revealed that certain cyclohepta[b]thiophene derivatives can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells .
Research on compound 17, which shares structural similarities with our target compound, demonstrated potent and broad-spectrum anticancer activity with submicromolar 50% growth inhibition (GI50) values against multiple cancer cell lines . This compound was shown to induce cell cycle arrest and apoptosis, potentially through inhibition of tubulin polymerization .
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, it is valuable to compare it with structurally related compounds.
Comparison with Thiazole Derivatives
Research on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives has shown that these compounds can function as xanthine oxidase inhibitors and free radical scavengers . While structurally distinct from our target compound, this research provides insights into how substituted benzamido groups can influence biological activity.
Specifically, studies have demonstrated that the presence of halogens at specific positions can significantly enhance biological activity. For instance, compounds with a fluoro group at the para position (5b) or a chloro group (5c) exhibited excellent xanthine oxidase inhibitory activity with IC50 values of 0.57 μM and 0.91 μM, respectively .
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